(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Overview
Description
(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, particularly in enantioselective reactions. The presence of two oxazoline rings and a central pentane linker contributes to its unique stereochemical properties, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires dehydrating agents such as thionyl chloride or phosphorus trichloride.
Coupling of Oxazoline Units: The two oxazoline units are then coupled via a pentane linker. This step can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the central carbon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in enantioselective synthesis to produce chiral molecules with high enantiomeric excess.
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze a variety of enantioselective reactions. The oxazoline rings provide a rigid chiral environment, which induces asymmetry in the substrate, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Butane-2,2’-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Hexane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific pentane linker, which provides an optimal balance of flexibility and rigidity. This balance enhances its effectiveness as a chiral ligand in asymmetric catalysis compared to similar compounds with shorter or longer linkers.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQHNROIGAKIB-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449873 | |
Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-64-0 | |
Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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